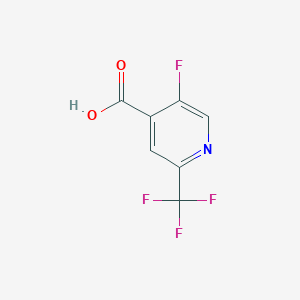
methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate” is a chemical compound with the molecular formula C8H7ClFNO2 . It has a molecular weight of 203.6 .
Physical And Chemical Properties Analysis
“Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate” has a molecular weight of 203.6 . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogs . Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can serve as a precursor in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals due to their enhanced physical and biological properties .
Radiopharmaceuticals
The compound has potential applications in the synthesis of 18 F-substituted pyridines . These fluorine-18 labeled compounds are of special interest as imaging agents in positron emission tomography (PET), providing valuable tools for the diagnosis and research of diseases . The ability to introduce fluorine-18 into pyridine rings opens up possibilities for local radiotherapy of cancer and other medical applications .
Agrochemical Research
In the search for new agricultural products, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties. Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate could be utilized to develop novel agrochemicals with fluorine-containing substituents, which have been shown to be effective in commercial agricultural active ingredients .
Fungicidal Activity
Pyrimidinamine derivatives are considered promising compounds in agriculture due to their outstanding activity and unique mode of action. The compound can be used to synthesize pyrimidinamine derivatives that exhibit excellent fungicidal activity, potentially offering a new approach to controlling plant diseases such as corn rust .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate involves the reaction of 6-chloro-2-fluoropyridine-3-carboxylic acid with methyl acetate in the presence of a suitable catalyst.", "Starting Materials": [ "6-chloro-2-fluoropyridine-3-carboxylic acid", "Methyl acetate", "Catalyst" ], "Reaction": [ "Add 6-chloro-2-fluoropyridine-3-carboxylic acid and methyl acetate to a reaction vessel", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent and dry it under vacuum", "Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
1807169-54-5 |
Nom du produit |
methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate |
Formule moléculaire |
C8H7ClFNO2 |
Poids moléculaire |
203.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



